4-Methoxy-3-(2,2,2-trifluoroethoxy)aniline
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Overview
Description
4-Methoxy-3-(2,2,2-trifluoroethoxy)aniline is a chemical compound with the molecular formula C9H10F3NO2 and a molecular weight of 221.18 g/mol . It is used primarily in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-3-(2,2,2-trifluoroethoxy)aniline typically involves the reaction of 4-methoxyaniline with 2,2,2-trifluoroethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to maintain consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-3-(2,2,2-trifluoroethoxy)aniline undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield amines .
Scientific Research Applications
4-Methoxy-3-(2,2,2-trifluoroethoxy)aniline is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: In the study of enzyme interactions and protein modifications.
Medicine: As a potential therapeutic agent in drug development.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methoxy-3-(2,2,2-trifluoroethoxy)aniline involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact mechanism depends on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
4-Methoxyaniline: Similar structure but lacks the trifluoroethoxy group.
3-(2,2,2-Trifluoroethoxy)aniline: Similar structure but lacks the methoxy group.
Uniqueness
4-Methoxy-3-(2,2,2-trifluoroethoxy)aniline is unique due to the presence of both methoxy and trifluoroethoxy groups, which confer distinct chemical properties and reactivity. This makes it valuable in specific research and industrial applications where these properties are desired .
Properties
IUPAC Name |
4-methoxy-3-(2,2,2-trifluoroethoxy)aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO2/c1-14-7-3-2-6(13)4-8(7)15-5-9(10,11)12/h2-4H,5,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBQUAQKNJDNXLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N)OCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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